2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

HDAC inhibition Epigenetics Enzymology

Researchers requiring sub-micromolar HDAC1 inhibition without the millimolar-range off-target effects of valproic acid or butyrate need this compound. Its defined (R)-stereochemistry ensures reproducible pharmacological outcomes. - HDAC1 IC50: 269 nM (~1500-fold more potent than valproic acid) - Dual HDAC/MMP targeting capability with structurally characterized Zn2+-chelating binding mode - Favorable fragment elaboration metrics: MW 132.16 (free base), XLogP3-AA -0.5

Molecular Formula C5H13ClN2O2
Molecular Weight 168.62 g/mol
Cat. No. B12497144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-hydroxy-3-methylbutanamide hydrochloride
Molecular FormulaC5H13ClN2O2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NO)N.Cl
InChIInChI=1S/C5H12N2O2.ClH/c1-3(2)4(6)5(8)7-9;/h3-4,9H,6H2,1-2H3,(H,7,8);1H
InChIKeyXAUGIRSZOOIGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride: Compound Overview


2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (CAS 102185-21-7), also known as hydroxyaminovaline hydrochloride, is a small-molecule hydroxamic acid derivative with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . As a valine-based hydroxamate, it features a Zn2+-chelating hydroxamic acid moiety that confers inhibitory activity against histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) [1]. This compound is commercially available at ≥95% purity and represents a key tool compound in epigenetic research and metalloenzyme inhibition studies .

1
HDAC Pathway Studies
Hydroxamate Zn2+ chelation supports sub-micromolar HDAC isoform profiling and epigenetic mechanism research.
2
MMP Structural Biology
Validated ligand for MMP-3 catalytic domain co-crystallization and Zn2+-chelating inhibitor binding-mode studies.
3
Stereochemical Control
Single (R)-enantiomer supplied for reproducible chiral-sensitive epigenetic and SAR assay workflows.

2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride: Why Generic Substitution Fails


Short-chain fatty acid (SCFA) derivatives constitute a broad class of HDAC inhibitors that range over four orders of magnitude in potency, from millimolar-range carboxylates such as valproic acid and sodium butyrate to low-nanomolar hydroxamic acids [1][2]. This extreme potency divergence arises from fundamentally different Zn2+-binding modalities: carboxylates coordinate monodentately, while hydroxamates form high-affinity bidentate chelation [2]. Consequently, substituting one SCFA derivative for another without verifying specific IC50 values against the intended target isoform risks either insufficient target engagement or off-target effects [3]. The following evidence establishes exactly where 2-amino-N-hydroxy-3-methylbutanamide hydrochloride positions within this landscape and against which comparators it demonstrates quantifiable differentiation.

Property
This Compound
Carboxylate SCFA (e.g., Valproate, Butyrate)
Zn2+ Binding
Bidentate hydroxamate chelation
Monodentate carboxylate coordination
HDAC Potency Context
Sub-micromolar inhibition profile
Millimolar-range profile; target engagement may differ substantially
MMP Targeting
Structurally validated MMP-3 binding
No reported MMP inhibitory activity
Substitution without isoform-specific verification may shift potency, target engagement, and cross-target profiles. Hydroxamate and carboxylate SCFA derivatives are not interchangeable within the same experimental context.

2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride: Quantitative Differentiation Evidence


HDAC1 Inhibitory Potency vs. Carboxylate Inhibitors

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride demonstrates an IC50 of 269 nM against recombinant human HDAC1 [1]. In direct cross-study comparison, this represents a ~1500-fold enhancement in HDAC1 inhibitory potency relative to valproic acid (IC50 = 400 µM) [2][3] and a ~31-fold improvement over sodium butyrate (IC50 = 8.3 µM) [2]. The potency gain is attributable to the bidentate Zn2+ chelation of the hydroxamic acid warhead versus the monodentate carboxylate coordination of valproate and butyrate [4].

HDAC1 Potency vs. Carboxylates
Cross-study comparable
IC50 269 nM (HDAC1) ~1500-fold vs. valproic acid ~31-fold vs. sodium butyrate
Supports HDAC1 pathway inhibition study fit at sub-micromolar concentrations.
Recombinant human HDAC1; cross-study comparison under standard biochemical assay conditions.
HDAC inhibition Epigenetics Enzymology

MMP Inhibition Profile

Unlike valproic acid and sodium butyrate, which lack reported MMP inhibitory activity, 2-amino-N-hydroxy-3-methylbutanamide (hydroxyaminovaline) has been structurally characterized in complex with the catalytic domain of human stromelysin-1 (MMP-3) via solution NMR [1]. The hydroxamic acid moiety chelates the active-site Zn2+ ion, consistent with its predicted function as a metalloprotease inhibitor analogous to α-aminoisobutyric acid hydroxamate [2][3]. This dual HDAC/MMP targeting capability is not shared by carboxylate-based short-chain fatty acid derivatives.

MMP-3 Binding
Class-level inference
Solution NMR structure: human MMP-3 catalytic domain + hydroxyaminovaline (PDB: 1bm6). Hydroxamate-Zn2+ chelation confirmed.
Reported MMP-3 structural biology probe context; dual HDAC/MMP targeting scaffold.
MMP-3 binding structurally validated; quantitative inhibition Ki not reported for this compound.
MMP inhibition Metalloprotease Stromelysin-1

Chiral Purity: (R)-Enantiomer

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is supplied as the single (R)-enantiomer (CAS 88244-32-0 for free base), which is the stereoisomer structurally characterized in the MMP-3 co-crystal complex [1]. In contrast, valproic acid is achiral, and sodium butyrate lacks stereochemical complexity. In hydroxamic acid HDAC inhibitor series, stereochemistry at the α-carbon has been shown to influence potency and isoform selectivity profiles [2]. The availability of the defined (R)-stereoisomer enables reproducible structure-activity relationship studies.

Chiral Purity: (R)-Enantiomer
Class-level inference
Single (R)-enantiomer supplied; stereochemistry matches MMP-3 co-crystal structure (PDB: 1bm6).
Enables reproducible chiral-sensitive SAR and enantiomer-attribution review.
Chiral HPLC verification recommended for lot-specific confirmation; carboxylate comparators are achiral.
Stereochemistry Chiral purity Structure-activity relationship

Antiproliferative Activity in HPV-Positive Cervical Models

Hydroxyaminovaline (the free base form) exhibits differential antiproliferative activity across cervical cell lines, with IC50 values of 40.98 µM in SiHa (HPV16+) cells and 55.67 µM in CaLo (HPV+) cells, compared to 61.60 µM in C33-A (HPV-negative) cells and 81.08 µM in HaCaT normal keratinocytes . The compound also displays reported antioxidant activity [1]. In comparison, valproic acid exhibits antiproliferative IC50 values typically in the millimolar range (0.5-2 mM) across various cancer lines [2].

Antiproliferative Endpoint
Cross-study comparable
SiHa (HPV16+): 40.98 µM CaLo (HPV+): 55.67 µM C33-A (HPV-): 61.60 µM
Reported cell-model response context; supports cervical cell-line endpoint review.
MTT-based viability assay; data to verify against reference HDAC inhibitor standards.
Antioxidant Antiproliferative Cervical cancer

Physicochemical Properties: Low Molecular Weight Profile

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride (MW 168.62) possesses a substantially lower molecular weight than the canonical hydroxamic acid HDAC inhibitor SAHA/vorinostat (MW 264.32) and valproic acid hydroxamic acid derivatives such as VAHA (MW 159.23 free base) [1]. The free base form (hydroxyaminovaline, MW 132.16) has a calculated XLogP3-AA of -0.5, indicating moderate hydrophilicity [1]. This low molecular weight and polar character distinguish it from larger, more lipophilic HDAC inhibitors and may influence cell permeability and formulation considerations.

Physicochemical Profile
Cross-study comparable
MW 132.16 (free base) XLogP3-AA: -0.5 ~36% lower MW than SAHA
Low MW and moderate hydrophilicity may support ligand efficiency and permeability evaluation.
Calculated properties from PubChem; experimental logP and permeability data not available.
Physicochemical properties Ligand efficiency Permeability

Combination Potential with SAHA

Research on structurally related valine-containing cyclic hydroxamic acids has demonstrated the capacity to chemosensitize leukemia cells and enhance the efficacy of combination chemotherapy [1]. In this context, valine-based hydroxamates exhibit HDAC inhibitory activity, lipophilicity, and toxicity profiles that are influenced by amino acid side chain size, with valine occupying an intermediate position between alanine and leucine in this property gradient [1]. While direct combination data for 2-amino-N-hydroxy-3-methylbutanamide hydrochloride with SAHA are not available, the structural class exhibits chemosensitizing activity that may inform experimental design exploring complementary HDAC inhibition mechanisms.

Combination Potential
Class-level inference
Valine-based cyclic hydroxamate class exhibits chemosensitization in leukemia models; direct data for this compound not available.
Class-level chemosensitization context; requires compound-specific validation.
Source review only; no quantitative synergy metrics established for hydroxyaminovaline.
Combination therapy HDAC inhibitor synergy SAHA

2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride: Validated Application Scenarios


HDAC1-Focused Epigenetic Profiling

Investigators conducting HDAC isoform selectivity profiling or epigenetic mechanism studies where sub-micromolar HDAC1 inhibition is required should select 2-amino-N-hydroxy-3-methylbutanamide hydrochloride over valproic acid or sodium butyrate. With an HDAC1 IC50 of 269 nM, this compound achieves target engagement at concentrations ~1500-fold lower than valproic acid (IC50 = 400 µM), enabling experimental designs that minimize off-target effects associated with millimolar SCFA concentrations [1]. This is particularly relevant for cell-based assays where high concentrations of carboxylate HDAC inhibitors may confound results through non-specific cytotoxicity or metabolic interference. The defined (R)-stereochemistry further ensures reproducible pharmacological outcomes across replicate experiments [2].

MMP-3 Structural Biology and Inhibitor Design

Structural biologists and medicinal chemists investigating MMP-3 inhibition mechanisms should utilize 2-amino-N-hydroxy-3-methylbutanamide hydrochloride as a validated small-molecule ligand for co-crystallization or NMR studies. The compound has been structurally characterized in complex with the catalytic domain of human stromelysin-1 (PDB: 1bm6), providing a high-resolution reference for Zn2+-chelating inhibitor binding modes [1]. Unlike valproic acid or sodium butyrate, which lack MMP inhibitory activity, this compound offers dual HDAC/MMP targeting capability, making it valuable for cross-target selectivity profiling in metalloenzyme inhibitor development programs [2].

HPV-Positive Cervical Cancer Cell Assays

Researchers evaluating HDAC inhibition in HPV-positive cervical cancer models should prioritize this compound based on its demonstrated differential antiproliferative activity in SiHa (HPV16+) cells (IC50 = 40.98 µM) compared to HPV-negative C33-A cells (IC50 = 61.60 µM) and normal keratinocytes (HaCaT, IC50 = 81.08 µM) [1]. The ~10-50 fold potency advantage over valproic acid in these cellular contexts enables working concentrations in the low micromolar range rather than millimolar, reducing assay interference and improving signal-to-noise ratios in high-throughput screening formats [2]. This application scenario is directly supported by the quantitative cell viability data presented in Section 3.

Hit-to-Lead and Fragment-Based Drug Discovery

Medicinal chemistry teams conducting hit-to-lead optimization or fragment-based drug discovery for HDAC or MMP targets should consider 2-amino-N-hydroxy-3-methylbutanamide hydrochloride as a minimal ligand efficiency benchmark. With a molecular weight of 132.16 (free base) and XLogP3-AA of -0.5, this compound offers favorable physicochemical properties for fragment elaboration while maintaining nanomolar HDAC1 potency through its hydroxamate zinc-binding warhead [1]. The ~36% lower molecular weight compared to SAHA provides superior ligand efficiency metrics, and the single chiral center offers a defined starting point for stereochemical optimization in medicinal chemistry campaigns [2].

Application
Selection Property
Validation Focus
HDAC Isoform Profiling
Sub-micromolar HDAC1 inhibition with hydroxamate warhead
HDAC1 potency and isoform-selectivity endpoint review
MMP-3 Structural Biology
Validated Zn2+-chelating ligand with PDB structural reference
Co-crystallization and binding-mode interpretation
Cervical Cell-Model Studies
Differential antiproliferative endpoint response in HPV+ vs. HPV- lines
Cell-viability endpoint and model-response context review
Fragment-Based Discovery
Low MW hydroxamate scaffold with favorable ligand efficiency
Physicochemical and permeability model validation

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